2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide
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Description
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide is a useful research compound. Its molecular formula is C21H21F3N4OS and its molecular weight is 434.48. The purity is usually 95%.
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Scientific Research Applications
Synthesis of Quinazolinone Derivatives
Quinazolinone derivatives, including those related to "2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide," have been synthesized through various chemical reactions. These reactions involve the alkylation of sulfur atoms, yielding alkyl thio derivatives and subsequent transformations into different pharmacologically relevant structures, such as hydrazides, pyrazoles, and S-glycoside derivatives. Such synthetic pathways are crucial for developing new antimicrobial agents (Saleh et al., 2004).
Antimicrobial and Anti-ulcerogenic Activities
Several studies have explored the antimicrobial and anti-ulcerogenic properties of quinazolinone and acetamide derivatives. These compounds exhibit significant activity against various bacterial and fungal strains, highlighting their potential in developing new therapeutic agents for treating infections and peptic ulcers. Some derivatives have shown promising results in in vitro and in vivo models, with activities surpassing those of standard drugs used for these conditions (Alasmary et al., 2017).
Anticancer and Antihistaminic Effects
Research into quinazolinone derivatives has also identified compounds with potential anticancer and antihistaminic effects. For instance, certain triazoloquinazolinone compounds have demonstrated significant protection against histamine-induced bronchospasm, indicating their usefulness as H(1)-antihistaminic agents. Moreover, some derivatives have been identified to exhibit cytotoxic activities against cancer cell lines, suggesting their application in cancer therapy (Alagarsamy et al., 2008).
Agricultural Applications
Quinazolinone derivatives have also found applications in agriculture, specifically as bactericides against phytopathogenic bacteria such as Xanthomonas oryzae pv. oryzae, which causes diseases in rice. Novel triazole derivatives containing the quinazolinylpiperidinyl moiety have shown good to excellent antibacterial activities, offering a promising avenue for developing new agricultural bactericides (Yang & Bao, 2017).
Photodynamic Therapy and Molecular Docking Studies
Quinazolinone derivatives are being investigated for their applications in photodynamic therapy and as subjects in molecular docking studies. Their ability to interact with DNA and induce photocleavage under specific irradiation conditions makes them potential candidates for developing novel photo-chemotherapeutic agents. Additionally, their interactions with biological targets have been explored through molecular docking studies, providing insights into their mechanism of action and enhancing drug design strategies (Mikra et al., 2022).
Properties
IUPAC Name |
2-[4-(butylamino)quinazolin-2-yl]sulfanyl-N-[3-(trifluoromethyl)phenyl]acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21F3N4OS/c1-2-3-11-25-19-16-9-4-5-10-17(16)27-20(28-19)30-13-18(29)26-15-8-6-7-14(12-15)21(22,23)24/h4-10,12H,2-3,11,13H2,1H3,(H,26,29)(H,25,27,28) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AFDMHRDZRJTGLF-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=NC(=NC2=CC=CC=C21)SCC(=O)NC3=CC=CC(=C3)C(F)(F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21F3N4OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
434.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.